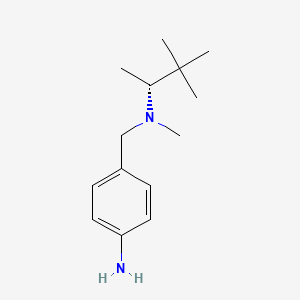
(R)-4-(((3,3-Dimethylbutan-2-yl)(methyl)amino)methyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol hydrochloride and {3-[(3,3-dimethylbutan-2-yl)(methyl)amino]butan-2-yl}(methyl)amine are related to the compound you’re interested in. They are available for purchase from various chemical suppliers .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various experimental methods. For the related compound 2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol hydrochloride, the molecular weight is 181.7 g/mol and the formula is C8H20ClNO .科学的研究の応用
Novel Emitting Materials
A study by Hidekaru Doi et al. (2003) introduced a novel class of color-tunable emitting amorphous molecular materials, showcasing compounds characterized by reversible anodic oxidation and cathodic reduction, intense fluorescence emission, and the formation of stable amorphous glasses. These materials function as excellent emitting materials for organic electroluminescent (EL) devices, emitting multicolor light, including white, and serve as good host materials for emissive dopants in EL devices, allowing for color tuning and enhanced performance (Doi, Kinoshita, Okumoto, & Shirota, 2003).
Crystal and Molecular Structure Analysis
Research by J. Reibenspies et al. (1997) described the crystal and molecular structure of a derivative of an amino acid, highlighting the utility of these compounds in understanding molecular interactions and the implications for material design and chemical synthesis (Reibenspies, Talaty, & Yusoff, 1997).
Organic Materials for Optoelectronics
A. Shili et al. (2020) synthesized new organic materials based on donor-acceptor systems, demonstrating their potential in the development of advanced optoelectronic devices. These compounds were characterized for their crystal structures and optical properties, indicating their applicability in UV-absorption spectroscopy and potential for energy band gap manipulation (Shili et al., 2020).
Electrochemical Properties and Polymerization
N. Oyama and T. Ohsaka (1987) explored the electrochemical properties of polymer films prepared by the electropolymerization of aromatic compounds with amino groups, such as aniline and its derivatives. This research provides insights into the kinetic parameters and charge-transport processes within the films, relevant for the development of electroactive materials (Oyama & Ohsaka, 1987).
Hydrogen-Bonded Dimers and Sheets
Daniel E. Vicentes et al. (2013) investigated the molecular conformations and hydrogen bonding in specific compounds, contributing to the understanding of intermolecular interactions in the solid state and their effects on material properties (Vicentes, Rodríguez, Cobo, & Glidewell, 2013).
特性
IUPAC Name |
4-[[[(2R)-3,3-dimethylbutan-2-yl]-methylamino]methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2/c1-11(14(2,3)4)16(5)10-12-6-8-13(15)9-7-12/h6-9,11H,10,15H2,1-5H3/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLBIDDEKDMKPD-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)N(C)CC1=CC=C(C=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(C)(C)C)N(C)CC1=CC=C(C=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-(((3,3-Dimethylbutan-2-yl)(methyl)amino)methyl)aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


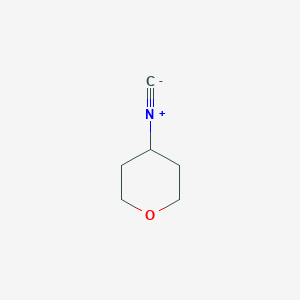
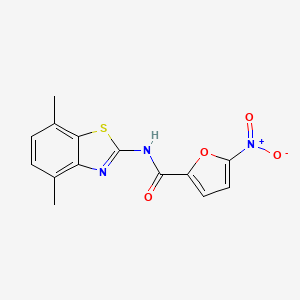

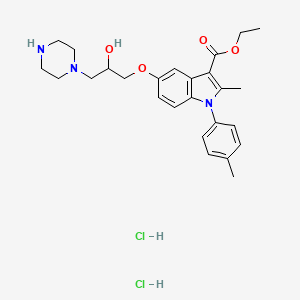

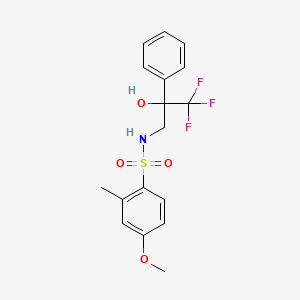
![N-(4,6-dimethylpyrimidin-2-yl)-4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzenesulfonamide](/img/structure/B2762479.png)
![N-[2-(thiophen-2-ylmethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2762480.png)

![4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbonitrile](/img/structure/B2762484.png)
![5-Chloro-4-(4-methylphenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfonyl]-1,3-thiazole](/img/structure/B2762485.png)
![2-((4-chlorobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2762486.png)
![6-chloro-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-methylpyridine-3-carboxamide](/img/structure/B2762487.png)